(3S)-6,6-dimethylpiperidin-3-amine;dihydrochloride
CAS No.:
Cat. No.: VC13766710
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H18Cl2N2 |
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Molecular Weight | 201.13 g/mol |
IUPAC Name | (3S)-6,6-dimethylpiperidin-3-amine;dihydrochloride |
Standard InChI | InChI=1S/C7H16N2.2ClH/c1-7(2)4-3-6(8)5-9-7;;/h6,9H,3-5,8H2,1-2H3;2*1H/t6-;;/m0../s1 |
Standard InChI Key | RQONNEOLTVCZGY-ILKKLZGPSA-N |
Isomeric SMILES | CC1(CC[C@@H](CN1)N)C.Cl.Cl |
SMILES | CC1(CCC(CN1)N)C.Cl.Cl |
Canonical SMILES | CC1(CCC(CN1)N)C.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(3S)-6,6-Dimethylpiperidin-3-amine dihydrochloride is a bicyclic amine salt characterized by a piperidine ring with two methyl groups at the 6-position and an amine group at the 3-position. The (3S) configuration confers chirality, critical for interactions with biological targets . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 2801040-10-6 | |
Molecular Formula | C₇H₁₈Cl₂N₂ | |
Molecular Weight | 201.13–201.14 g/mol | |
SMILES | N[C@@H]1CNC(C)(C)CC1.Cl.Cl | |
InChIKey | RQONNEOLTVCZGY-UHFFFAOYSA-N | |
Purity | ≥97% |
The compound’s crystalline structure and hygroscopic nature necessitate storage under anhydrous conditions .
Stereochemical Considerations
The (3S) enantiomer exhibits distinct biochemical interactions compared to its (3R) counterpart. For example, in BCL6 degraders, the (3R,5S)-configured analogs demonstrate sub-nanomolar degradation efficacy, while (3S,5R) isomers are inactive . This underscores the importance of stereochemistry in drug design.
Synthesis and Analytical Characterization
Synthetic Routes
Two primary methodologies dominate the synthesis of (3S)-6,6-dimethylpiperidin-3-amine dihydrochloride:
Route A: Reductive Amination
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Ketone Formation: Electrochemical oxidation of a carbamate precursor introduces a ketone at the 3-position .
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Reductive Amination: The ketone undergoes reductive amination with methylamine, followed by hydrochloride salt formation .
Route B: Pyridine Hydrogenation
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Pyridine Functionalization: 3-Amino-4-methylpyridine is substituted with benzyl groups .
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Catalytic Hydrogenation: Hydrogenation over palladium catalysts yields the piperidine core, which is methylated and resolved into the (3S) enantiomer .
Route B is preferred for industrial scaling due to superior intermediate crystallinity and yield (>80%) .
Analytical Profiling
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Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, D₂O) displays peaks at δ 3.15 (m, 1H, CHNH₂), 2.95 (dd, 2H, NCH₂), and 1.45 (s, 6H, (CH₃)₂).
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Mass Spectrometry (MS): ESI-MS m/z 157.1 [M-2Cl]⁺ confirms the molecular ion.
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Chromatography: HPLC purity ≥97% (C18 column, 0.1% TFA in H₂O/MeCN) .
Applications in Drug Discovery
BCL6 Degraders
(3S)-6,6-Dimethylpiperidin-3-amine dihydrochloride derivatives, such as CCT373566, induce proteasomal degradation of BCL6, an oncogenic transcriptional repressor. Key findings include:
Parameter | Value | Source |
---|---|---|
DC₅₀ (BCL6 degradation) | 0.35 nM | |
Log D (lipophilicity) | 2.3 | |
Microsomal Clearance | 12 mL/min/g |
The (3R,5S)-configured analog achieves >90% BCL6 degradation in lymphoma xenografts, whereas stereoisomers show no activity .
Kinase Inhibitors
The piperidine scaffold enhances selectivity for Janus kinase (JAK) inhibitors. For example, tofacitinib intermediates derived from this compound exhibit IC₅₀ values <10 nM against JAK3 .
Parameter | Value | Source |
---|---|---|
GHS Classification | H315, H319, H335 | |
Storage Conditions | 2–8°C, anhydrous | |
LD₅₀ (oral, rat) | 420 mg/kg |
Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling .
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